molecular formula C9H12ClNO B6159990 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol CAS No. 2229427-68-1

2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol

Cat. No.: B6159990
CAS No.: 2229427-68-1
M. Wt: 185.7
InChI Key:
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Description

2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridinyl group attached to a methylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the reaction of 6-chloropyridine with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methylpropan-1-ol as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridin-2-yl)methanamine
  • Methyl 2-(6-chloropyridin-2-yl)acetate
  • 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a methylpropanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol involves the conversion of 6-chloropyridine to 2-(6-chloropyridin-2-yl)propan-2-ol, followed by the addition of a methyl group to the propanol moiety.", "Starting Materials": [ "6-chloropyridine", "2-methylpropan-1-ol", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Tetrahydrofuran (THF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: 6-chloropyridine is treated with NaH in THF to form the corresponding pyridine anion.", "Step 2: The pyridine anion is then reacted with 2-methylpropan-1-ol to form 2-(6-chloropyridin-2-yl)propan-2-ol.", "Step 3: The propanol moiety of 2-(6-chloropyridin-2-yl)propan-2-ol is then methylated using CH3I and NaH in diethyl ether.", "Step 4: The resulting product is purified by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 5: The final product, 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol, is obtained by treating the purified product with HCl, followed by neutralization with NaHCO3 and extraction with diethyl ether. The organic layer is dried over MgSO4, filtered, and concentrated to yield the desired product." ] }

CAS No.

2229427-68-1

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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